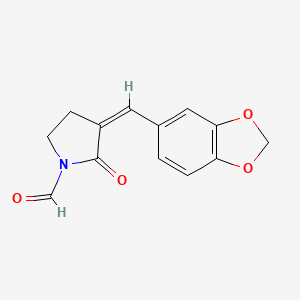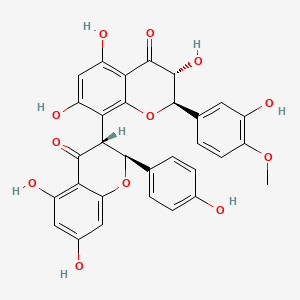![molecular formula C22H14F3NO2S2 B1673814 (E)-3-Hydroxy-N-(2-phenyl-2-(thiophen-2-yl)vinyl)-5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide CAS No. 107008-29-7](/img/structure/B1673814.png)
(E)-3-Hydroxy-N-(2-phenyl-2-(thiophen-2-yl)vinyl)-5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-652343 is a novel compound known for its dual inhibition of cyclooxygenase and lipoxygenase enzymes. It has shown significant potential in reducing inflammation and pain by inhibiting the production of leukotriene B4 and thromboxane B2 . This compound has been extensively studied for its therapeutic applications, particularly in the treatment of inflammatory and rheumatic diseases .
Vorbereitungsmethoden
The synthesis of L-652343 involves several steps, starting with the preparation of the core structure, 3-hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenyl-ethenyl)-benzo(b)thiophene-2-carboxamide . The synthetic route typically includes:
Step 1: Formation of the benzo(b)thiophene core through cyclization reactions.
Step 2: Introduction of the trifluoromethyl group via electrophilic substitution.
Step 3: Coupling of the thienyl and phenyl groups through palladium-catalyzed cross-coupling reactions.
Step 4: Final amidation to form the carboxamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Analyse Chemischer Reaktionen
L-652343 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide und Sulfone zu bilden, insbesondere an der Thienylgruppe.
Reduktion: Reduktionsreaktionen können die Carbonylgruppe im Carboxamid angreifen und zur Bildung von Aminen führen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Elektrophile wie Brom . Wichtige Produkte, die aus diesen Reaktionen entstehen, sind Sulfoxide, Sulfone und substituierte aromatische Derivate .
Wissenschaftliche Forschungsanwendungen
L-652343 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung verwendet, um die duale Enzyminhibition zu untersuchen und neue entzündungshemmende Mittel zu entwickeln.
Biologie: Untersucht auf seine Auswirkungen auf die Leukotrien- und Thromboxanproduktion in verschiedenen Zelltypen.
Industrie: Bei der Entwicklung neuer Pharmazeutika und als Referenzverbindung in der Arzneimittelforschung eingesetzt.
5. Wirkmechanismus
L-652343 entfaltet seine Wirkung, indem es sowohl Cyclooxygenase- als auch Lipoxygenase-Enzyme hemmt. Diese duale Hemmung reduziert die Produktion von proinflammatorischen Mediatoren wie Leukotrien B4 und Thromboxan B2 . Die Verbindung bindet an die aktiven Zentren dieser Enzyme, blockiert ihre katalytische Aktivität und verhindert die Umwandlung von Arachidonsäure in entzündungsfördernde Produkte . Dieser Mechanismus ist besonders effektiv bei der Reduzierung von Entzündungen und Schmerzen .
Wirkmechanismus
L-652343 exerts its effects by inhibiting both cyclooxygenase and lipoxygenase enzymes. This dual inhibition reduces the production of pro-inflammatory mediators such as leukotriene B4 and thromboxane B2 . The compound binds to the active sites of these enzymes, blocking their catalytic activity and preventing the conversion of arachidonic acid into inflammatory products . This mechanism is particularly effective in reducing inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
L-652343 ist einzigartig in seiner dualen Hemmung von Cyclooxygenase und Lipoxygenase, was es von anderen entzündungshemmenden Mitteln unterscheidet, die typischerweise nur einen dieser Wege angreifen . Ähnliche Verbindungen umfassen:
Indometacin: Ein nichtsteroidales Antirheumatikum, das hauptsächlich Cyclooxygenase hemmt.
Zileuton: Ein selektiver Lipoxygenase-Hemmer, der zur Behandlung von Asthma eingesetzt wird.
Die einzigartige Struktur und die duale Hemmwirkung von L-652343 machen es zu einer wertvollen Verbindung für die Forschung und therapeutische Anwendungen .
Eigenschaften
CAS-Nummer |
107008-29-7 |
|---|---|
Molekularformel |
C22H14F3NO2S2 |
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
3-hydroxy-N-[(E)-2-phenyl-2-thiophen-2-ylethenyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C22H14F3NO2S2/c23-22(24,25)14-8-9-18-15(11-14)19(27)20(30-18)21(28)26-12-16(17-7-4-10-29-17)13-5-2-1-3-6-13/h1-12,27H,(H,26,28)/b16-12+ |
InChI-Schlüssel |
MWRHQMNEBAXDOF-FOWTUZBSSA-N |
SMILES |
C1=CC=C(C=C1)C(=CNC(=O)C2=C(C3=C(S2)C=CC(=C3)C(F)(F)F)O)C4=CC=CS4 |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C\NC(=O)C2=C(C3=C(S2)C=CC(=C3)C(F)(F)F)O)/C4=CC=CS4 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CNC(=O)C2=C(C3=C(S2)C=CC(=C3)C(F)(F)F)O)C4=CC=CS4 |
Aussehen |
Solid powder |
Key on ui other cas no. |
107008-29-7 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3-hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenylethenyl)benzo(b)thiophene-2-carboxamide L 652343 L 652343, (Z)-isomer L-652,343 L-652343 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B1673731.png)




![tert-butyl 3-[(2S,5S,8S)-14-methoxy-2-(2-methylpropyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate](/img/structure/B1673739.png)








